3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole
CAS No.: 344268-12-8
Cat. No.: VC4541083
Molecular Formula: C24H29BrN4O2S2
Molecular Weight: 549.55
* For research use only. Not for human or veterinary use.
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole - 344268-12-8](/images/structure/VC4541083.png)
Specification
CAS No. | 344268-12-8 |
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Molecular Formula | C24H29BrN4O2S2 |
Molecular Weight | 549.55 |
IUPAC Name | 3-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Standard InChI | InChI=1S/C24H29BrN4O2S2/c1-24(2,3)18-9-7-17(8-10-18)16-32-23-27-26-22(28(23)4)21-6-5-15-29(21)33(30,31)20-13-11-19(25)12-14-20/h7-14,21H,5-6,15-16H2,1-4H3 |
Standard InChI Key | PJBYTTAIMPISPQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Br |
Introduction
Chemical Architecture and Structural Features
Core Triazole Framework
The compound’s central 1,2,4-triazole ring (Figure 1) serves as a scaffold for diverse substituents. The triazole core is notable for its aromaticity and ability to participate in hydrogen bonding, which influences both stability and intermolecular interactions .
Substituent Analysis
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N1 Position: A 4-bromophenylsulfonyl group () is attached via a pyrrolidinyl linker. The sulfonyl moiety enhances electrophilicity, while the bromine atom contributes to steric bulk and potential halogen bonding .
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N4 Position: A methyl group () provides steric protection, potentially reducing metabolic degradation.
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C5 Position: A 4-(tert-butyl)benzylsulfanyl group () introduces hydrophobicity, which may improve membrane permeability .
Table 1: Structural Descriptors of Key Substituents
Substituent Position | Group | Functional Impact |
---|---|---|
N1 | 4-Bromophenylsulfonyl-pyrrolidinyl | Electrophilicity, halogen bonding |
N4 | Methyl | Steric protection, metabolic stability |
C5 | 4-(tert-Butyl)benzylsulfanyl | Lipophilicity, bioavailability |
Synthetic Methodologies and Precursors
Hypothesized Route for Target Compound
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Pyrrolidinylsulfonation: React 4-bromobenzenesulfonyl chloride with 2-pyrrolidinylamine to form the N1 substituent.
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Triazole Ring Formation: Condense thiourea derivatives with hydrazine to construct the 1,2,4-triazole core.
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Sulfanyl Incorporation: Introduce the 4-(tert-butyl)benzylsulfanyl group via nucleophilic substitution or thiol-ene chemistry .
Physicochemical Properties
Molecular Parameters
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Molecular Formula:
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logP: Estimated >4 (high lipophilicity due to tert-butyl and bromophenyl groups) .
Spectral Characteristics
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IR Spectroscopy: Expected peaks for sulfonyl (1350 cm), triazole C=N (1600 cm), and S–H stretches (2550 cm) .
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NMR:
Compound | MIC (µg/mL) vs S. aureus | logP |
---|---|---|
Target Compound | Hypothesized: 2–8 | 4.98 |
4,5-Bis(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | 5 | 4.98 |
Ciprofloxacin-triazole Hybrid | 0.045 | 3.44 |
Antifungal and Anticancer Prospects
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